molecular formula C18H23O2PS B14538280 O-Butyl O-(diphenylmethyl) methylphosphonothioate CAS No. 62246-76-8

O-Butyl O-(diphenylmethyl) methylphosphonothioate

Cat. No.: B14538280
CAS No.: 62246-76-8
M. Wt: 334.4 g/mol
InChI Key: MODPBWWIBDTUID-UHFFFAOYSA-N
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Description

O-Butyl O-(diphenylmethyl) methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties It contains a phosphonothioate group, which is a phosphorus atom bonded to sulfur, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl O-(diphenylmethyl) methylphosphonothioate typically involves the reaction of phosphonothioic acid derivatives with appropriate alcohols and alkylating agents. One common method is the reaction of methylphosphonothioic dichloride with butanol and diphenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Butyl O-(diphenylmethyl) methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioate oxides.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or diphenylmethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Scientific Research Applications

O-Butyl O-(diphenylmethyl) methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying organophosphorus toxicity.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of O-Butyl O-(diphenylmethyl) methylphosphonothioate involves its interaction with molecular targets such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound inhibits acetylcholinesterase by phosphorylating the active site serine residue, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • O-Ethyl O-(diphenylmethyl) methylphosphonothioate
  • O-Isobutyl O-(diphenylmethyl) methylphosphonothioate
  • O-Butyl O-(phenyl) methylphosphonothioate

Uniqueness

O-Butyl O-(diphenylmethyl) methylphosphonothioate is unique due to its specific combination of butyl and diphenylmethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and inhibitory potency, making it valuable for specific applications in research and industry.

Properties

CAS No.

62246-76-8

Molecular Formula

C18H23O2PS

Molecular Weight

334.4 g/mol

IUPAC Name

benzhydryloxy-butoxy-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C18H23O2PS/c1-3-4-15-19-21(2,22)20-18(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3

InChI Key

MODPBWWIBDTUID-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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